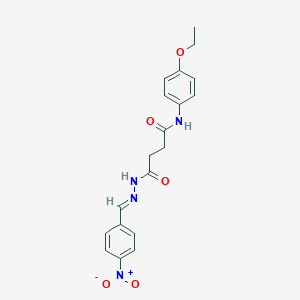![molecular formula C20H20Br2N2O2 B515392 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515392.png)
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2. This compound is characterized by the presence of bromine atoms and benzamide groups, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by cyclohexylation and subsequent amidation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Amidation and Hydrolysis: The amide groups can participate in amidation or hydrolysis reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) are used in amidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and amide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(4-fluorophenyl)-benzamide
- 2-bromo-N-(4-chlorophenyl)-benzamide
- 2-bromo-N-(4-methylphenyl)-benzamide
Uniqueness
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of two bromine atoms and a cyclohexyl group, which confer distinct chemical properties and biological activities compared to its analogs
Eigenschaften
Molekularformel |
C20H20Br2N2O2 |
|---|---|
Molekulargewicht |
480.2g/mol |
IUPAC-Name |
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Br2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
LJCSLIDVUZYFDF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylphenyl)-N-[6-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)hexyl]-4-quinolinecarboxamide](/img/structure/B515314.png)

![2-(3-methylphenyl)-N-[4-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B515318.png)

![2,6-dichloro-N-{4-[(2,6-dichlorobenzoyl)amino]butyl}benzamide](/img/structure/B515320.png)

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B515322.png)
![ethyl 2-[(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)oxy]benzoate](/img/structure/B515323.png)


![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B515330.png)
![N'-(2,4-dichlorobenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515331.png)

![N'-(2-bromo-3,6-dimethoxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515334.png)
